(Z)-Pitavastatin Calcium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

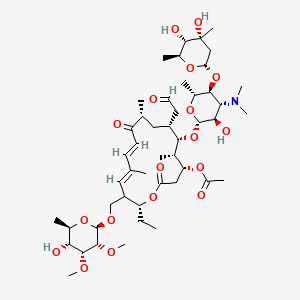

Pitavastatin calcium is synthesized through various innovative methods. One approach involves a diastereoselective synthesis starting from commercially available (S)-epichlorohydrin, utilizing a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction for the efficient assembly of the pitavastatin C7 side chain via a Wittig reaction (Xiong et al., 2015). Another method describes the synthesis from (E)-3-[2-cyclopropyl-4-(4-fluoro-quino-lin-3-yl)-propenal, highlighting the mild reaction conditions suitable for industrial application (Qiao, 2008).

Molecular Structure Analysis

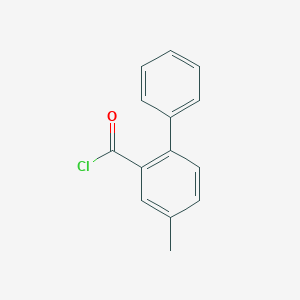

The molecular structure of pitavastatin calcium is crucial for its activity, with specific stereochemistry playing a vital role in its synthesis and function. Detailed analysis and understanding of its molecular structure have enabled the development of efficient synthesis routes, such as the stereoselective Wittig olefination reaction used in its production (Fabris et al., 2012).

Chemical Reactions and Properties

Pitavastatin calcium undergoes various chemical reactions, including its degradation under stress conditions such as acid and base exposure, which has been extensively studied to understand its stability and develop suitable analytical methods for its quantification and quality control (Gomas et al., 2010).

Wissenschaftliche Forschungsanwendungen

Bioequivalence and Pharmacokinetics

- Scaled-Average, Population, and Individual Bioequivalence : A study evaluated the bioequivalence of generic and branded tablets of pitavastatin calcium in healthy Chinese volunteers. Both formulations were found to be bioequivalent, indicating their interchangeability in clinical medication in China (Huang et al., 2014).

- Pharmacokinetic Properties : Research on the pharmacokinetic properties of pitavastatin after single and multiple doses in healthy Chinese volunteers showed linear plasma pharmacokinetic properties and different distribution and elimination characteristics for multiple dosing. This study provides essential information for understanding pitavastatin's behavior in the body (Luo et al., 2015).

Pharmacological Effects

- Effect on Endothelial Dysfunction : Pitavastatin calcium was found to improve endothelial function in hypercholesterolemia patients, likely due to its antioxidant properties. This indicates its potential use beyond cholesterol regulation (Yan et al., 2011).

- Potential Anticancer Properties : A study revealed that pitavastatin inhibited the growth of liver cancer cells and induced apoptosis, suggesting its potential as a therapeutic agent for liver cancer (You et al., 2016).

Synthesis and Analytical Methods

- Synthesis Techniques : Various studies have developed methods for synthesizing pitavastatin calcium, providing efficient routes for its production. These methods are significant for pharmaceutical manufacturing (Fabris et al., 2012); (Chen et al., 2015).

- Analytical Methods for Quantification : A study developed a method for the quantification of stereoisomers and the geometrical isomer of pitavastatin calcium, crucial for quality control in pharmaceutical products (Hariram et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFMXBACGZSIL-DBBWNDPISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNO4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 58058114 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)